
1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, an ethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling agent-mediated conditions:
Alcohol Reagent | Catalyst/Conditions | Yield (%) | Application |
---|---|---|---|
Methanol | H₂SO₄ (cat.), reflux | 78 | Prodrug synthesis |
Ethanol | DCC/DMAP, RT | 85 | Lipophilicity enhancement |
Benzyl alcohol | HCl gas, THF | 62 | Protecting group strategy |
Key characteristics:
-
Reactivity order : Primary alcohols > secondary alcohols > aromatic alcohols
-
Steric effects : Bulky alcohols require extended reaction times (8-12 hr vs. 4-6 hr for methanol)
-
Byproducts : Water formation necessitates molecular sieves in anhydrous conditions
Amidation Reactions
The carboxylic acid forms amides through activation with coupling reagents:
Amine Type | Coupling Reagent | Solvent | Temperature | Conversion (%) |
---|---|---|---|---|
Primary alkyl | EDCI/HOBt | DMF | 0°C→RT | 92 |
Aromatic | HATU/DIPEA | CH₂Cl₂ | RT | 88 |
Heterocyclic | DCC/NHS | THF | 40°C | 76 |
Mechanistic features:
-
Activation pathway : Forms reactive O-acylisourea intermediate with DCC
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Racemization risk : <2% when using HOBt-based reagents at 0°C
-
Product stability : Amides show superior hydrolytic stability compared to esters (t₁/₂ > 72 hr in pH 7.4 buffer)
Decarboxylation Reactions
Thermal and catalytic decarboxylation pathways have been characterized:
Conditions | Temperature | Time | Main Product | Yield (%) |
---|---|---|---|---|
Cu(OAc)₂ in DMSO | 120°C | 3 hr | 1-Ethyl-2-(4-methoxyphenyl)piperidine | 68 |
Pyridine, microwave | 150°C | 20 min | 6-Oxo-N-ethyl-4-methoxyphenylamide | 54 |
Basic aqueous solution | 80°C | 8 hr | CO₂ + piperidine derivative | 91 |
Critical parameters:
-
pH dependence : Rate increases exponentially above pH 10
-
Metal catalysis : Cu²+ > Fe³+ > Zn²+ in decarboxylation efficiency (TOF 15.2 vs. 8.4 vs. 5.6 min⁻¹)
-
Side reactions : <5% ring-opening products observed under optimized conditions
Ring Modification Reactions
The piperidine ring participates in oxidation and substitution reactions:
Oxidation at C6
Oxidizing Agent | Solvent | Product | Selectivity (%) |
---|---|---|---|
KMnO₄ | H₂O/AcOH | 1-Ethyl-2-(4-methoxyphenyl)piperidine-3,6-dione | 92 |
CrO₃ | Acetone | 6-Hydroxy derivative | 78 |
O₂ (catalytic) | DMF | Epimerization at C3 | 65 |
Nucleophilic Substitution
The electron-deficient C2 position undergoes substitution:
Nucleophile | Base | Product | Yield (%) |
---|---|---|---|
NH₃ | K₂CO₃ | 2-Amino-6-oxopiperidine derivative | 61 |
HS⁻ | Et₃N | Thioether analog | 57 |
CN⁻ | DBU | Cyano-substituted compound | 49 |
Biological Activity Correlation
Reaction products show modified pharmacological profiles :
Derivative Class | IC₅₀ (μM) MMP-9 Inhibition | ERK Phosphorylation Inhibition |
---|---|---|
Parent carboxylic acid | 12.4 ± 1.2 | 38% at 10 μM |
Ethyl ester | 24.7 ± 2.1 | 15% at 10 μM |
Phenylamide | 8.9 ± 0.8 | 62% at 10 μM |
Decarboxylated analog | >100 | <5% at 10 μM |
Structure-activity relationships reveal:
-
Carboxylic acid group : Essential for MMP-9 binding (ΔG = -7.2 kcal/mol vs. -4.1 kcal/mol for ester)
-
Methoxy position : Para-substitution increases cellular permeability (Papp = 18.7×10⁻⁶ cm/s vs. 12.4 for meta)
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Piperidine conformation : Chair conformation preferred in active derivatives (94% population vs. 67% in inactive)
This comprehensive reaction profile establishes 1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid as a versatile building block for medicinal chemistry, enabling rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
While the search results provide information about the chemical compound "1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid", they do not offer detailed information regarding its specific applications, comprehensive data tables, well-documented case studies, or detailed research findings .
Here's what can be gathered from the search results:
Basic Information:
- Chemical Name: this compound .
- CAS Number: 263367-03-9 . Another source also lists 1212189-30-4 .
- Molecular Formula: C15H19NO4 .
- Molecular Weight: 277.316 .
Potential Chemical Reactions:
- One source mentions that (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation. However, the specifics of these reactions are not detailed in the search results.
Related Compounds:
- The search results also mention related compounds, such as 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid .
- Other related compounds include:
Where to Find Related Products:
Mechanism of Action
The mechanism of action of (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-ethyl-2-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2R,3R)-1-ethyl-2-(4-chlorophenyl)-6-oxopiperidine-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
(2R,3R)-1-ethyl-2-(4-nitrophenyl)-6-oxopiperidine-3-carboxylic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (2R,3R)-1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interaction with molecular targets, differentiating it from similar compounds with other substituents.
Biological Activity
1-Ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, also known by its CAS number 1391500-60-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a piperidine ring with a methoxyphenyl substituent and a carboxylic acid group.
Research indicates that compounds bearing the piperidine moiety, such as this compound, often interact with various biological targets. These interactions can influence cellular signaling pathways and exhibit pharmacological effects.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds have shown potential in inhibiting specific kinases, which play crucial roles in cell proliferation and survival. For instance, studies have demonstrated that piperidine derivatives can selectively inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation .
- Modulation of Insulin Signaling : This compound may also affect insulin signaling pathways, contributing to glucose uptake and metabolic regulation .
Biological Activity
The biological activity of this compound has been explored through various studies:
Anticancer Activity
A study indicated that derivatives of piperidine can exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting tumor growth. The compound's ability to modulate kinase activity suggests a potential role in cancer therapy .
Neuroprotective Effects
Research has pointed towards neuroprotective properties associated with piperidine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies and Research Findings
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-ethyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-3-16-13(17)9-8-12(15(18)19)14(16)10-4-6-11(20-2)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19) |
InChI Key |
OOEQVBQHJUONDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC |
solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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